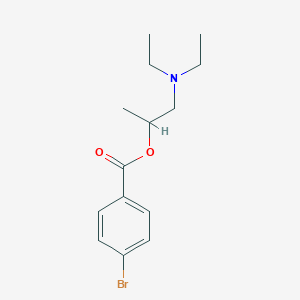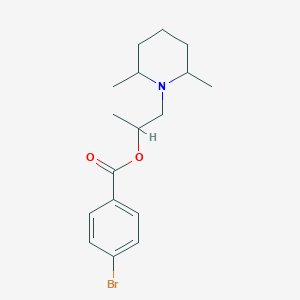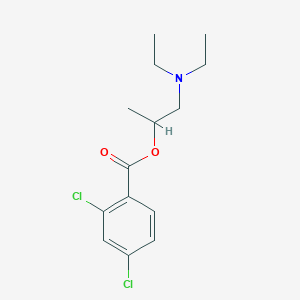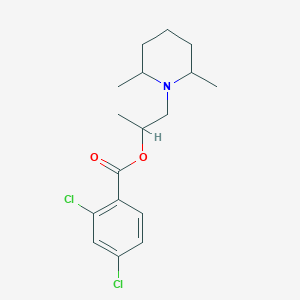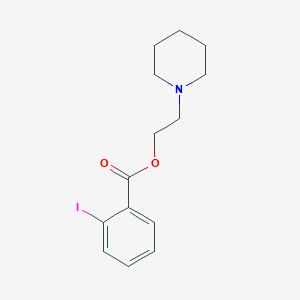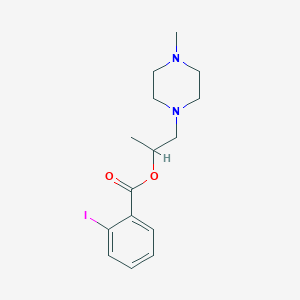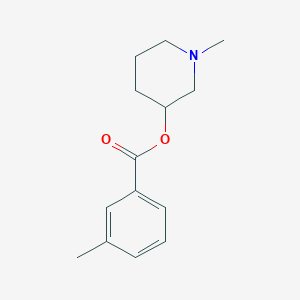
1-Methyl-3-piperidinyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a derivative of benzoic acid and piperidine, and its chemical formula is C16H21NO2.
Aplicaciones Científicas De Investigación
1-Methyl-3-piperidinyl 3-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
1-Methyl-3-piperidinyl 3-methylbenzoate exerts its pharmacological effects by binding to and modulating the activity of specific receptors in the body. It has been shown to interact with the cannabinoid receptor CB1, which plays a crucial role in pain perception, inflammation, and neuroprotection. This compound has also been reported to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-piperidinyl 3-methylbenzoate has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, this compound has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experimental protocols.
Direcciones Futuras
There are several potential future directions for 1-Methyl-3-piperidinyl 3-methylbenzoate research. One area of interest is the development of more potent and selective this compound analogs that can target specific receptors with greater efficacy. Another potential direction is the investigation of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
1-Methyl-3-piperidinyl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of piperidine with 3-methylbenzoyl chloride. The resulting product is then treated with methyl iodide to yield this compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-3-6-12(9-11)14(16)17-13-7-4-8-15(2)10-13/h3,5-6,9,13H,4,7-8,10H2,1-2H3 |
Clave InChI |
YARMLGABVFENDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCCN(C2)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2CCCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


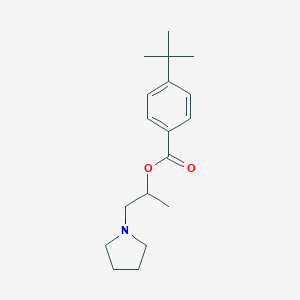
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294897.png)
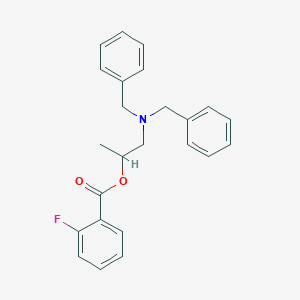
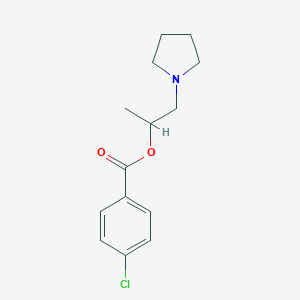
![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)
